![molecular formula C27H28FN5O3 B3015462 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-43-4](/img/structure/B3015462.png)
7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Binding Affinity
The chemical compound, due to its complex structure, has shown potential in the synthesis and receptor binding affinity studies. Research into pyrazolo[1,5-a]pyridines, which share a similar structure to the compound , has demonstrated their synthesis through a series of chemical reactions including reductive amination, amide hydrolysis, and N-alkylation. These compounds have been evaluated for their affinity towards dopamine D4, D2, and D3 receptors, indicating potential as dopamine receptor ligands. The specific affinity constants (Ki) suggest a promising direction for therapeutic applications targeting these receptors (Li Guca, 2014).
G Protein-Biased Dopaminergics
Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the possibility of designing G protein-biased partial agonists. This has implications for novel therapeutic strategies, particularly in the treatment of disorders related to dopamine dysregulation. The detailed pharmacological characterization underscores the compound's potential in the development of antipsychotic medications with minimized side effects (D. Möller et al., 2017).
Chemical Synthesis and Structural Analysis
The synthesis of related compounds from pyrazolo[1,5-a]pyridine precursors, through steps like reductive amination and N-alkylation, has been documented. The structural confirmation via NMR and ESI MS, along with in vitro receptor binding assays, highlights the methodical approach to understanding the compound's interactions at a molecular level. Such research provides a foundation for further exploration of the compound's utility in pharmacological and biochemical contexts, especially concerning its role as a potential ligand for dopamine receptors (Yang Fang-wei, 2013).
properties
IUPAC Name |
7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-36-15-14-31-18-23(25-24(19-31)27(35)33(29-25)22-8-3-2-4-9-22)26(34)32-12-10-30(11-13-32)17-20-6-5-7-21(28)16-20/h2-9,16,18-19H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHWVZVESJOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.